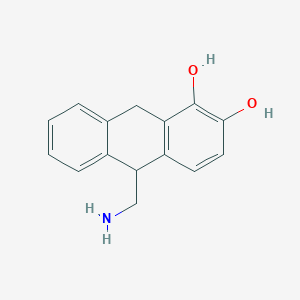
10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is an organic compound that belongs to the class of anthracene derivatives This compound features a dihydroanthracene core with an aminomethyl group at the 10th position and hydroxyl groups at the 1st and 2nd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol typically involves the reduction of anthracene derivatives followed by functional group modificationsThe hydroxyl groups can be introduced via hydroxylation reactions using appropriate oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the aminomethyl group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9,10-dihydroanthracene derivatives without hydroxyl groups.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the 5-HT2A receptor, a serotonin receptor, where it acts as an antagonist. The aminomethyl group plays a crucial role in its binding affinity and selectivity. The compound’s interaction with the receptor involves hydrogen bonding and hydrophobic interactions, which stabilize the ligand-receptor complex .
Comparison with Similar Compounds
9-Aminomethyl-9,10-dihydroanthracene: Similar structure but lacks the hydroxyl groups.
3-Hydroxy-9-aminomethyl-9,10-dihydroanthracene: Similar structure with a hydroxyl group at the 3rd position instead of the 1st and 2nd positions.
Uniqueness: 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is unique due to the presence of both aminomethyl and dihydroxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains .
Properties
CAS No. |
170244-98-1 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(aminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H,7,12H2 |
InChI Key |
PFFJJFRURKJERG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=C1C(=C(C=C3)O)O)CN |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


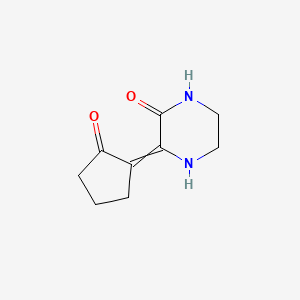

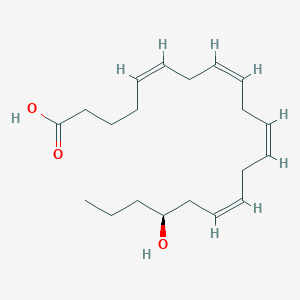

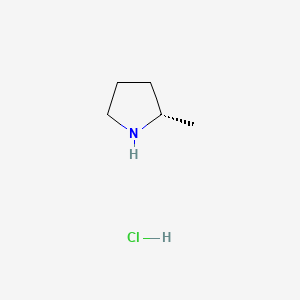
![6-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573871.png)
![4-[[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-3-methylnaphthalen-1-yl]-2-methylnaphthalen-1-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B573872.png)

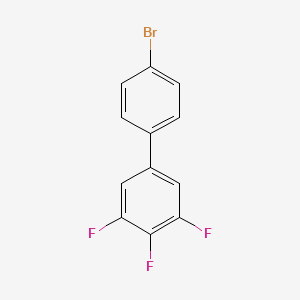
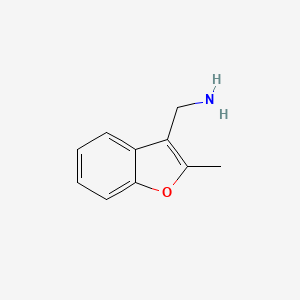
![3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B573879.png)
